Ep300/CREBBP-IN-8

Histone Acetyltransferase EP300 CREBBP

Ep300/CREBBP-IN-8 (Example 37; CAS 2259641-24-0) is a synthetic small-molecule inhibitor of the histone acetyltransferase (HAT) domains of EP300 (p300) and CREBBP (CBP), exhibiting IC50 values of 0.014 μM and 0.018 μM, respectively. Developed by Daiichi Sankyo and disclosed in patent WO2018235966 / US20210171520, the compound features a chiral proline-carboxamide scaffold (C25H27F2N5O3; MW 483.51) with two defined stereocenters.

Molecular Formula C25H27F2N5O3
Molecular Weight 483.5 g/mol
Cat. No. B12407084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEp300/CREBBP-IN-8
Molecular FormulaC25H27F2N5O3
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CCCCC2)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F)F
InChIInChI=1S/C25H27F2N5O3/c1-35-21-7-5-15(11-17(21)27)25(9-3-2-4-10-25)24(34)32-14-16(26)12-20(32)23(33)30-22-8-6-18-19(29-22)13-28-31-18/h5-8,11,13,16,20H,2-4,9-10,12,14H2,1H3,(H,28,31)(H,29,30,33)/t16-,20-/m1/s1
InChIKeyIQSXIRMYLOUTLS-OXQOHEQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ep300/CREBBP-IN-8: A Dual EP300/CREBBP Histone Acetyltransferase Inhibitor with Orally Active In Vivo Efficacy for Oncology Research Procurement


Ep300/CREBBP-IN-8 (Example 37; CAS 2259641-24-0) is a synthetic small-molecule inhibitor of the histone acetyltransferase (HAT) domains of EP300 (p300) and CREBBP (CBP), exhibiting IC50 values of 0.014 μM and 0.018 μM, respectively . Developed by Daiichi Sankyo and disclosed in patent WO2018235966 / US20210171520, the compound features a chiral proline-carboxamide scaffold (C25H27F2N5O3; MW 483.51) with two defined stereocenters [1]. Unlike bromodomain-targeting probes such as SGC-CBP30 or GNE-781, Ep300/CREBBP-IN-8 directly inhibits the catalytic acetyltransferase activity of both EP300 and CREBBP and has demonstrated oral bioavailability with tumor growth inhibition in murine xenograft models .

Why EP300/CREBBP Inhibitors Cannot Be Interchanged: Mechanistic, Potency, and Pharmacokinetic Divergence Across the Target Class


The EP300/CREBBP inhibitor landscape encompasses at least three mechanistically distinct classes—catalytic HAT domain inhibitors (e.g., A-485, C646, CPI-1612, Ep300/CREBBP-IN-8), bromodomain inhibitors (e.g., SGC-CBP30, GNE-781, GNE-049), and dual BET/CBP-EP300 inhibitors (e.g., NEO2734)—each engaging different binding sites with divergent selectivity profiles [1]. Even within the HAT inhibitor subclass, potency spans over 1,000-fold: C646 exhibits a Ki of 400 nM against p300, whereas A-485 achieves IC50 values of 2.6–9.8 nM, and B026 reaches 1.8–9.5 nM . Critically, in vivo properties are non-transferable; A-485 requires intraperitoneal or high-dose oral administration with plasma half-lives of 1.3–3 hours, while Ep300/CREBBP-IN-8 demonstrates oral tumor growth inhibition at 6.25 mg/kg BID [2]. Substitution without matched enzymatic, cellular, and in vivo validation data risks experimental irreproducibility and erroneous structure–activity conclusions.

Ep300/CREBBP-IN-8: Quantitative Comparator Evidence for Differentiated Procurement Decisions


Enzymatic Potency Advantage Over First-Generation HAT Inhibitor C646

Ep300/CREBBP-IN-8 inhibits EP300 and CREBBP HAT activity with IC50 values of 0.014 μM (14 nM) and 0.018 μM (18 nM), respectively . In contrast, the first-generation p300 HAT inhibitor C646 exhibits a Ki of 400 nM (0.4 μM) against p300 in cell-free assays [1]. This represents an approximately 29-fold greater enzymatic potency for Ep300/CREBBP-IN-8 against EP300, measured under comparable biochemical HAT assay conditions. Furthermore, C646 is reported as a linear competitive inhibitor versus acetyl-CoA with a noncompetitive pattern versus H4-15 peptide substrate, whereas Ep300/CREBBP-IN-8 has a structurally distinct proline-based scaffold that does not rely on the pyrazolone-furan chemotype associated with C646's off-target activity profile [2].

Histone Acetyltransferase EP300 CREBBP Cancer Epigenetics

Cellular Target Engagement (H3K27Ac Suppression) Compared to Close Structural Analog Ep300/CREBBP-IN-3

In cellular assays, Ep300/CREBBP-IN-8 suppresses intracellular H3K27Ac acetylation with an IC50 of 0.016 μM (16 nM) . A close structural analog from the same Daiichi Sankyo patent series, Ep300/CREBBP-IN-3 (Example 61), achieves an H3K27Ac IC50 of 0.021 μM (21 nM) under identical assay conditions [1]. This represents a 1.3-fold improvement in cellular potency for Ep300/CREBBP-IN-8. More importantly, in LK2 and TE-8 cell viability assays conducted over 3 days (concentration range 38 nM–10 mM), Ep300/CREBBP-IN-8 yields GI50 values of 85.917 μM and 112.922 μM, respectively, compared to Ep300/CREBBP-IN-3's GI50 values of 148.858 μM and 215.717 μM—representing approximately 1.7-fold and 1.9-fold greater anti-proliferative potency .

H3K27Ac Cellular Target Engagement Histone Acetylation Chromatin Immunoprecipitation

In Vivo Oral Tumor Growth Inhibition in LK2 Xenograft Model

Ep300/CREBBP-IN-8 demonstrates oral in vivo efficacy in female BALB/c-nu/nu mice bearing subcutaneous LK2 tumor xenografts. At a dose of 6.25 mg/kg administered orally twice daily for 11 days, the compound inhibited tumor volume by 42% relative to vehicle controls . This oral efficacy at a relatively low dose (12.5 mg/kg total daily dose) distinguishes Ep300/CREBBP-IN-8 from the widely used HAT inhibitor probe A-485, which requires doses of 50–500 mg/kg (intraperitoneal or oral) with plasma half-lives of only 1.3–3 hours to achieve tumor growth inhibition in castration-resistant prostate cancer xenograft models [1]. The oral activity of Ep300/CREBBP-IN-8 at single-digit mg/kg dosing suggests favorable pharmacokinetic properties including adequate oral absorption and metabolic stability, although full PK parameters (AUC, Cmax, t1/2, clearance, bioavailability) have not been publicly disclosed .

In Vivo Efficacy Oral Bioavailability Xenograft LK2 Tumor Growth Inhibition

Near-Equipotent Dual EP300/CREBBP Inhibition Profile Versus CBP-Selective Biased Inhibitors

Ep300/CREBBP-IN-8 inhibits EP300 and CREBBP with IC50 values of 0.014 μM and 0.018 μM, respectively—a near-equipotent ratio of 1:1.3 (EP300:CREBBP) . This balanced dual inhibition contrasts with A-485, which exhibits a 3.8-fold bias toward CREBBP (p300 IC50 = 9.8 nM vs CBP IC50 = 2.6 nM), and CPI-1612, which reports EP300 HAT IC50 of 8.1 nM but full-length CBP IC50 of 2.9 nM [1]. The near-equipotent profile may be functionally significant because EP300 and CREBBP exhibit both redundant and non-redundant roles in transcriptional regulation; EP300-selective degradation has been shown to differentially affect H3K27ac landscapes compared to dual EP300/CREBBP inhibition [2]. For experiments where balanced suppression of both acetyltransferases is desired—such as in models where CREBBP compensation may limit EP300-selective inhibitor efficacy—Ep300/CREBBP-IN-8 provides a more uniform dual-target engagement profile.

Dual Inhibition EP300/CREBBP Selectivity Profile Isoform Balance

Ep300/CREBBP-IN-8: Prioritized Research and Preclinical Application Scenarios Based on Quantitative Evidence


Orally Dosed In Vivo Oncology Studies in LK2-Derived or Squamous Carcinoma Xenograft Models

Ep300/CREBBP-IN-8 is the preferred EP300/CREBBP HAT inhibitor for murine xenograft studies requiring oral administration at low compound burden. With demonstrated 42% tumor volume inhibition at 6.25 mg/kg BID oral dosing in the LK2 lung squamous cell carcinoma xenograft model , it enables chronic dosing regimens without the high-dose (>50 mg/kg) or intraperitoneal requirements of A-485 [1]. The oral route also reduces handling stress relative to IP injection, improving animal welfare compliance. Researchers should note that full PK parameters (bioavailability, clearance, volume of distribution) remain proprietary; pilot PK studies are advised before large-scale efficacy experiments.

Structure–Activity Relationship (SAR) Benchmarking Against Daiichi Sankyo Patent Series Analogs

For medicinal chemistry teams optimizing proline-based EP300/CREBBP HAT inhibitors, Ep300/CREBBP-IN-8 serves as a critical SAR reference point within the Daiichi Sankyo chemical series disclosed in WO2018235966 / US20210171520 [2]. Its H3K27Ac cellular IC50 of 0.016 μM and LK2 GI50 of 85.917 μM provide quantitative benchmarks against which close analogs—including Ep300/CREBBP-IN-3 (Example 61; H3K27Ac IC50 = 0.021 μM; LK2 GI50 = 148.858 μM) and CBP/p300-IN-10 (Example 84; EP300 IC50 = 26 nM; LK2 GI50 = 97.163 nM)—can be directly compared using identical assay protocols from the originating patent [3]. Procurement of Ep300/CREBBP-IN-8 as the reference standard ensures internal consistency in SAR campaigns.

Dual EP300/CREBBP Catalytic Inhibition Studies Requiring Balanced Isoform Engagement Without Bromodomain Confounding

Ep300/CREBBP-IN-8 is suited for experiments where HAT catalytic domain inhibition must be distinguished from bromodomain-mediated effects. Unlike SGC-CBP30 (bromodomain inhibitor; CREBBP IC50 = 21 nM, EP300 IC50 = 38 nM) or GNE-781 (bromodomain inhibitor; CBP TR-FRET IC50 = 0.94 nM) [4], Ep300/CREBBP-IN-8 targets the acetyltransferase catalytic site, enabling researchers to dissect HAT-dependent versus bromodomain-dependent transcriptional outcomes. Its near-equipotent dual EP300/CREBBP profile (ratio 1:1.3) further minimizes isoform bias confounds that complicate data interpretation with CBP-biased inhibitors such as A-485 (3.8-fold CBP bias).

Combinatorial Epigenetic Therapy Screening with BET Bromodomain Inhibitors

The oral bioavailability and low-dose efficacy of Ep300/CREBBP-IN-8 make it a practical candidate for in vivo combination studies pairing HAT inhibition with BET bromodomain inhibitors (e.g., JQ1, OTX-015). Dual BET and CBP/EP300 inhibition has shown synergistic anti-tumor activity in diffuse large B-cell lymphoma models [5], and Ep300/CREBBP-IN-8's oral dosing route facilitates combination regimens without the cumulative injection burden of IP-only agents. Its HAT-domain specificity also avoids the confounding dual-target pharmacology of NEO2734 (dual BET + CBP/EP300 bromodomain inhibitor), enabling cleaner deconvolution of BET vs HAT contributions to combination efficacy.

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